molecular formula C8H9ClN2O2 B6193082 5-(1-chlorocyclopropyl)-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 2648941-35-7

5-(1-chlorocyclopropyl)-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B6193082
CAS No.: 2648941-35-7
M. Wt: 200.6
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Description

5-(1-chlorocyclopropyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a chemical compound that belongs to the class of pyrazole carboxylic acids This compound is characterized by the presence of a chlorocyclopropyl group attached to the pyrazole ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-chlorocyclopropyl)-1-methyl-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-chlorocyclopropyl ketone with hydrazine hydrate can yield the corresponding pyrazole derivative, which is then carboxylated to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific solvents, catalysts, and temperature control to facilitate the desired reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product with the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-(1-chlorocyclopropyl)-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

5-(1-chlorocyclopropyl)-1-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(1-chlorocyclopropyl)-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

CAS No.

2648941-35-7

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.6

Purity

95

Origin of Product

United States

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